2-Heptyl-2-methyl-2H-1,3-benzodioxol-5-ol
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Overview
Description
2-Heptyl-2-methyl-2H-1,3-benzodioxol-5-ol is a chemical compound belonging to the benzodioxole family. This compound is characterized by its unique structure, which includes a benzodioxole ring substituted with heptyl and methyl groups. Benzodioxole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyl-2-methyl-2H-1,3-benzodioxol-5-ol typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Alkylation: The heptyl and methyl groups are introduced through alkylation reactions. This can be achieved using alkyl halides in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-2-methyl-2H-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce halogen atoms or other functional groups onto the benzodioxole ring.
Scientific Research Applications
2-Heptyl-2-methyl-2H-1,3-benzodioxol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Heptyl-2-methyl-2H-1,3-benzodioxol-5-ol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, benzodioxole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-2H-1,3-benzodioxol-5-ol
- 2-Heptyl-2H-1,3-benzodioxol-5-ol
- 2-Methyl-2H-1,3-benzodioxol-5-ol
Uniqueness
2-Heptyl-2-methyl-2H-1,3-benzodioxol-5-ol is unique due to the presence of both heptyl and methyl groups on the benzodioxole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzodioxole derivatives.
Properties
CAS No. |
74024-83-2 |
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Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
2-heptyl-2-methyl-1,3-benzodioxol-5-ol |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-10-15(2)17-13-9-8-12(16)11-14(13)18-15/h8-9,11,16H,3-7,10H2,1-2H3 |
InChI Key |
FYRUKZZRKUDRFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1(OC2=C(O1)C=C(C=C2)O)C |
Origin of Product |
United States |
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